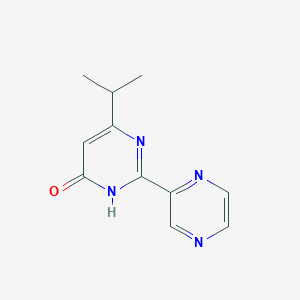
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group at the 6-position and a pyrazinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol typically involves the formation of the pyrimidine ring followed by the introduction of the isopropyl and pyrazinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in disease processes, such as prolyl-4-hydroxylase, which plays a role in fibrosis . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Isopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol include other pyrimidine derivatives with different substituents, such as:
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of both isopropyl and pyrazinyl groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-propan-2-yl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H12N4O/c1-7(2)8-5-10(16)15-11(14-8)9-6-12-3-4-13-9/h3-7H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
LJGQAKLBQMQIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)NC(=N1)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















